N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its biological activity, and is further modified with difluorophenyl and oxazole groups, enhancing its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The difluorophenyl group is introduced via a halogenation reaction, often using reagents like difluorobenzene and a suitable catalyst. The oxazole ring is then formed through a cyclization reaction involving an appropriate nitrile and an aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of specific biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(3,4-difluorophenyl)-3,5-dimethylbenzamide: Similar structure but lacks the oxazole ring, which may result in different biological activity.
3,4-difluorophenylboronic acid: Contains the difluorophenyl group but has different functional groups, leading to different chemical reactivity and applications.
N-(2,3-difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with different substitution patterns, affecting its chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity that may not be present in other similar compounds.
Properties
Molecular Formula |
C20H14F2N2O3 |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H14F2N2O3/c1-10-3-6-17-13(7-10)11(2)19(26-17)20(25)23-18-9-16(24-27-18)12-4-5-14(21)15(22)8-12/h3-9H,1-2H3,(H,23,25) |
InChI Key |
SKNLXCPIFBGRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC(=NO3)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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